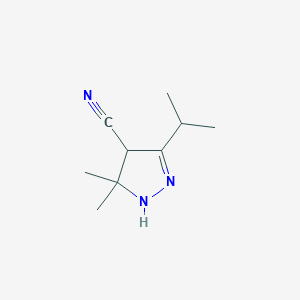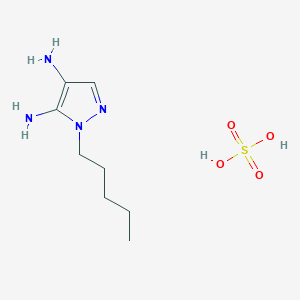
2-Pentylpyrazole-3,4-diamine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentylpyrazole-3,4-diamine;sulfuric acid is a compound that combines the pyrazole ring structure with sulfuric acid. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
The synthesis of 2-Pentylpyrazole-3,4-diamine involves several steps. One common method includes the reaction of acetoacetic ester with hydrazine hydrate to form the pyrazole ring. The resulting pyrazole is then further reacted with pentylamine to introduce the pentyl group at the 2-position. Finally, the compound is treated with sulfuric acid to form the desired product .
Industrial production methods often involve multicomponent reactions (MCR) and one-pot processes to increase efficiency and yield. These methods are designed to be environmentally friendly, using green solvents and catalysts .
Chemical Reactions Analysis
2-Pentylpyrazole-3,4-diamine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Pentylpyrazole-3,4-diamine;sulfuric acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Pentylpyrazole-3,4-diamine;sulfuric acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The sulfuric acid component may enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
2-Pentylpyrazole-3,4-diamine;sulfuric acid can be compared to other pyrazole derivatives, such as:
3-Aminopyrazole: Similar in structure but lacks the pentyl group and sulfuric acid component.
4-Aminopyrazole: Another similar compound with different substitution patterns.
Pyrazoline: The reduced form of pyrazole, with different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of sulfuric acid, which can influence its reactivity and applications .
Properties
CAS No. |
667940-96-7 |
|---|---|
Molecular Formula |
C8H18N4O4S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
2-pentylpyrazole-3,4-diamine;sulfuric acid |
InChI |
InChI=1S/C8H16N4.H2O4S/c1-2-3-4-5-12-8(10)7(9)6-11-12;1-5(2,3)4/h6H,2-5,9-10H2,1H3;(H2,1,2,3,4) |
InChI Key |
LOFMEBJKBWPYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(C=N1)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


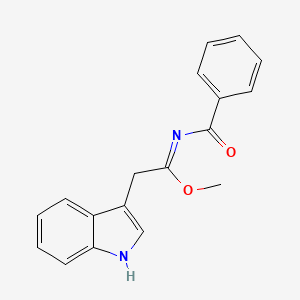

![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B12537059.png)
![[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12537062.png)
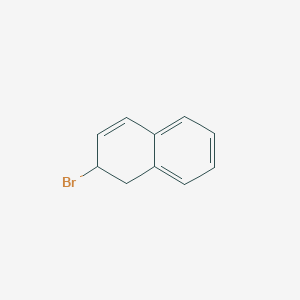
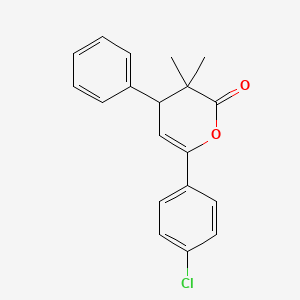
![N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12537074.png)
![2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)

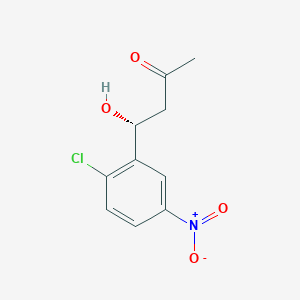
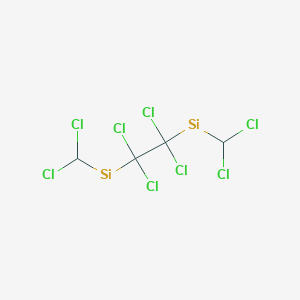

![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537125.png)
